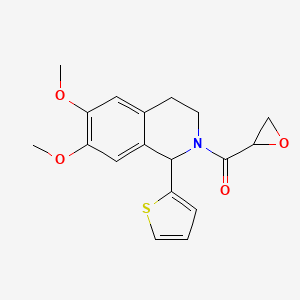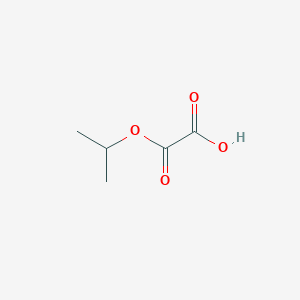
4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a sulfonyl group attached to a dimethylphenyl group, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular formula of this compound is C18H23N3O2S, and its molecular weight is 345.46 . The exact structure would depend on the specific locations of the functional groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, the sulfonyl group could potentially be reduced, and the isoxazole ring might participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
Detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental data or specific computational predictions .科学的研究の応用
Anticancer Research
This compound has shown potential in anticancer research due to its structural similarity to known therapeutic agents. Derivatives of this compound could be synthesized and tested for their antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa cell lines and have shown promising results .
Antibacterial and Antifungal Applications
The molecular structure of this compound suggests it could be effective in developing new antibacterial and antifungal agents. Research could explore its efficacy against a range of bacterial and fungal strains, potentially leading to the development of new classes of antibiotics .
Anti-inflammatory and Immunomodulatory Effects
Compounds with similar sulfonyl piperazine structures have been associated with anti-inflammatory and immunomodulatory properties. This compound could be investigated for its potential to inhibit key inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Neuropharmacological Applications
Given the presence of the piperazine moiety, this compound may exhibit central nervous system activity. It could be studied for its potential effects on neurotransmitter systems, which might lead to new treatments for neurological disorders .
Pharmacokinetics and Drug Delivery
The compound’s structural features may influence its pharmacokinetic properties, such as solubility and membrane permeability. Research could focus on how these properties affect its potential as a drug candidate, including its delivery and distribution within the body .
Chemical Engineering and Synthesis
In the field of chemical engineering, this compound could be used as a building block for the synthesis of complex molecules. Its reactivity and interactions with other chemical entities could be explored to develop new synthetic pathways and methodologies .
将来の方向性
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .
特性
IUPAC Name |
4-[[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-4-5-17(10-14(13)2)24(21,22)20-8-6-19(7-9-20)12-16-11-18-23-15(16)3/h4-5,10-11H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJRGLFYIKRHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2869091.png)
![2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2869093.png)
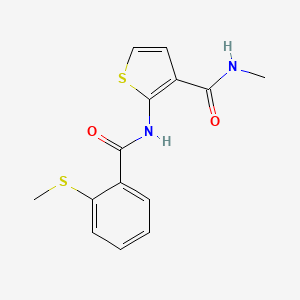
![1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2869098.png)
![2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2869099.png)
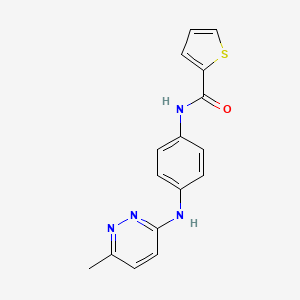



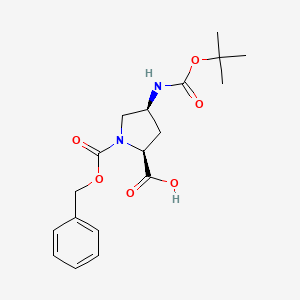
![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)
